molecular formula C25H21ClFN5O2 B12636153 2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12636153
M. Wt: 477.9 g/mol
InChI Key: DSYZJMGRRPONHU-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes both triazolo and isoindole moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves multiple steps, including the formation of the triazolo[1,5-a]pyrimidine core and the subsequent attachment of the isoindole moiety. The reaction conditions typically require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, the compound’s interactions with biological macromolecules are of interest, particularly its binding affinity to specific proteins and enzymes.

Medicine

In medicine, the compound is explored for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease processes.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: can be compared with other triazolo[1,5-a]pyrimidine derivatives and isoindole compounds.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C25H21ClFN5O2

Molecular Weight

477.9 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C25H21ClFN5O2/c26-16-9-5-14(6-10-16)20-13-21(15-7-11-17(27)12-8-15)32-24(28-20)29-25(30-32)31-22(33)18-3-1-2-4-19(18)23(31)34/h1-2,5-12,18-21H,3-4,13H2,(H,28,29,30)

InChI Key

DSYZJMGRRPONHU-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=NN4C(CC(NC4=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)F

Origin of Product

United States

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